molecular formula C25H29F3N2O B1258851 [1-[(1,2-Dimethyl-3-indolyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol

[1-[(1,2-Dimethyl-3-indolyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol

Cat. No. B1258851
M. Wt: 430.5 g/mol
InChI Key: XUPRUNUGPGVWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[(1,2-dimethyl-3-indolyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol is a member of piperidines.

Scientific Research Applications

Methylation Techniques

A study by Polidano et al. (2018) demonstrates the use of methanol as a C1 building block in iron-catalyzed methylation, showcasing a broad reaction scope with various ketones and indoles, potentially including compounds similar to the specified chemical (Polidano et al., 2018).

Methanol as a Building Block

Dalena et al. (2018) discuss methanol's role as a promising building block for complex chemical structures, highlighting its use in synthesizing various compounds, which could include the specified chemical (Dalena et al., 2018).

Catalysts in Organic Synthesis

Research by Dönges et al. (2014) on oxovanadium(V) complexes, which includes piperidine structures, explores their role as catalysts in organic synthesis, possibly relevant to the synthesis of the specified compound (Dönges et al., 2014).

Tautomerism in Chemical Structures

Chmutova et al. (2001) examine the tautomeric forms of chemical structures crystallized from methanol, which might include compounds structurally similar to the specified chemical (Chmutova et al., 2001).

Synthesis of Methylated Indoles

Zhou et al. (2001) present a method for synthesizing methylated indoles, which might be applicable or related to the synthesis of the specified compound (Zhou et al., 2001).

Methylating Efficiency in Chemical Reactions

Selva and Perosa (2008) assess the efficiency of various methylating agents like methanol, which might be relevant in the context of synthesizing or modifying the specified compound (Selva & Perosa, 2008).

Revised Structural Analysis

Srikrishna et al. (2010) explore the revised structures of reaction products in methanol, which could be relevant for understanding or synthesizing the specified compound (Srikrishna et al., 2010).

properties

Product Name

[1-[(1,2-Dimethyl-3-indolyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol

Molecular Formula

C25H29F3N2O

Molecular Weight

430.5 g/mol

IUPAC Name

[1-[(1,2-dimethylindol-3-yl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol

InChI

InChI=1S/C25H29F3N2O/c1-18-22(21-8-3-4-9-23(21)29(18)2)16-30-12-10-24(17-31,11-13-30)15-19-6-5-7-20(14-19)25(26,27)28/h3-9,14,31H,10-13,15-17H2,1-2H3

InChI Key

XUPRUNUGPGVWPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)CN3CCC(CC3)(CC4=CC(=CC=C4)C(F)(F)F)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-[(1,2-Dimethyl-3-indolyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol
Reactant of Route 2
[1-[(1,2-Dimethyl-3-indolyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol
Reactant of Route 3
[1-[(1,2-Dimethyl-3-indolyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol
Reactant of Route 4
[1-[(1,2-Dimethyl-3-indolyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol
Reactant of Route 5
[1-[(1,2-Dimethyl-3-indolyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol
Reactant of Route 6
[1-[(1,2-Dimethyl-3-indolyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol

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